3-(2-Hydroxyphenyl)-7-methoxy-4H-chromen-4-one 3-(2-Hydroxyphenyl)-7-methoxy-4H-chromen-4-one
Brand Name: Vulcanchem
CAS No.: 19725-41-8
VCID: VC15912939
InChI: InChI=1S/C16H12O4/c1-19-10-6-7-12-15(8-10)20-9-13(16(12)18)11-4-2-3-5-14(11)17/h2-9,17H,1H3
SMILES:
Molecular Formula: C16H12O4
Molecular Weight: 268.26 g/mol

3-(2-Hydroxyphenyl)-7-methoxy-4H-chromen-4-one

CAS No.: 19725-41-8

Cat. No.: VC15912939

Molecular Formula: C16H12O4

Molecular Weight: 268.26 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Hydroxyphenyl)-7-methoxy-4H-chromen-4-one - 19725-41-8

Specification

CAS No. 19725-41-8
Molecular Formula C16H12O4
Molecular Weight 268.26 g/mol
IUPAC Name 3-(2-hydroxyphenyl)-7-methoxychromen-4-one
Standard InChI InChI=1S/C16H12O4/c1-19-10-6-7-12-15(8-10)20-9-13(16(12)18)11-4-2-3-5-14(11)17/h2-9,17H,1H3
Standard InChI Key OHOXUYCZTLGMKD-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-(2-Hydroxyphenyl)-7-methoxy-4H-chromen-4-one belongs to the chromone family, featuring a benzopyran-4-one backbone with substituents at positions 3 and 7. The 2-hydroxyphenyl group at C3 and the methoxy group at C7 contribute to its polarity and reactivity. X-ray crystallographic data reveal a non-planar structure, with a dihedral angle of 88.18° between the chromone core and the exocyclic phenyl ring . This deviation from planarity influences its electronic distribution and intermolecular interactions.

Table 1: Key Structural Parameters

ParameterValueSource
Dihedral angle (C3–C2')88.18°
Bond length (C4=O)1.214 Å
Torsional angle (C7–OCH₃)12.7°

Spectroscopic Profiles

  • UV-Vis: Absorption maxima at 270 nm (π→π* transitions) and 340 nm (n→π* transitions).

  • NMR: Distinct signals for aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ 3.85 ppm), and hydroxyl protons (δ 9.2 ppm).

  • MS: Molecular ion peak at m/z 268.26 [M+H]⁺, consistent with its molecular weight .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a three-step route:

  • Aldol Condensation: 1-(2-Hydroxyphenyl)ethanone reacts with 4-methoxybenzaldehyde under basic conditions (KOH/EtOH) to form a chalcone intermediate .

  • Oxidative Cyclization: The chalcone undergoes cyclization using H₂O₂ in methanol, yielding the chromone core .

  • Functionalization: Methylation with dimethyl sulfate introduces the methoxy group at C7 .

Key Reaction Conditions

  • Temperature: 60–80°C for cyclization.

  • Catalysts: p-Toluenesulfonic acid (condensation), K₂CO₃ (methylation) .

  • Yield: 34–45% after chromatographic purification .

Industrial Scalability

Industrial production optimizes solvent recovery and catalyst reuse. Continuous-flow reactors enhance yield (up to 58%) by minimizing side reactions . Challenges include the high cost of methoxylation reagents and the need for high-purity intermediates.

Physicochemical Properties

Solubility and Stability

  • Solubility: Soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol. Insoluble in water (log P = 2.8).

  • Thermal Stability: Decomposes at 230°C, with no melting point observed below this temperature .

  • Photostability: Degrades under UV light (λ > 300 nm), necessitating storage in amber glass .

Table 2: Physicochemical Data

PropertyValueMethod
Log P2.8HPLC
λₘₐₓ (UV)270, 340 nmSpectrometry
Decomposition Temp.230°CTGA

Biological Activities and Mechanisms

Anti-Inflammatory Effects

In LPS-induced RAW264.7 macrophages, the compound inhibits nitric oxide (NO) production (IC₅₀ = 7.0–12.0 μM) by suppressing iNOS expression . Molecular docking studies suggest it binds to the allosteric site of tyrosinase, acting as a mixed-type inhibitor .

Enzyme Modulation

  • Tyrosinase Inhibition: Reduces melanin synthesis (IC₅₀ = 51.5 μM), outperforming kojic acid (IC₅₀ = 46.1 μM) in preliminary assays .

  • Acetylcholinesterase (AChE): No significant activity observed at 50 μg/mL .

Cytotoxicity Profile

Evaluated against five cancer cell lines (K562, BEL-7402, SGC-7901, A549, HeLa), the compound showed weak cytotoxicity (IC₅₀ > 100 μM), indicating selectivity for inflammatory targets over general cell toxicity .

Applications and Future Directions

Medicinal Chemistry

The compound’s scaffold serves as a lead structure for designing:

  • Antioxidants: Hydroxyl groups scavenge free radicals.

  • Anticancer Agents: Structural analogs with modified substituents show enhanced pro-apoptotic activity .

Materials Science

Its chromone core absorbs UV light, making it a candidate for:

  • Organic Sunscreens: Broad-spectrum UV absorption.

  • Fluorescent Probes: Emission at 450 nm under UV excitation .

Research Gaps and Opportunities

  • In Vivo Studies: Pharmacokinetics and toxicity profiles remain unexplored.

  • Structure-Activity Relationships (SAR): Systematic studies on substituent effects are needed.

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